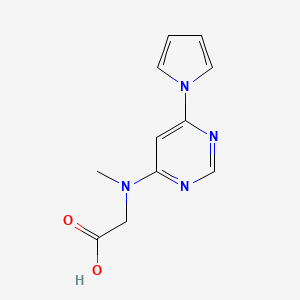

2-((6-(1H-Pyrrol-1-yl)pyrimidin-4-yl)(methyl)amino)acetic acid

CAS No.: 1706442-58-1

Cat. No.: VC2894143

Molecular Formula: C11H12N4O2

Molecular Weight: 232.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1706442-58-1 |

|---|---|

| Molecular Formula | C11H12N4O2 |

| Molecular Weight | 232.24 g/mol |

| IUPAC Name | 2-[methyl-(6-pyrrol-1-ylpyrimidin-4-yl)amino]acetic acid |

| Standard InChI | InChI=1S/C11H12N4O2/c1-14(7-11(16)17)9-6-10(13-8-12-9)15-4-2-3-5-15/h2-6,8H,7H2,1H3,(H,16,17) |

| Standard InChI Key | HSRQXBBBHXTGAO-UHFFFAOYSA-N |

| SMILES | CN(CC(=O)O)C1=NC=NC(=C1)N2C=CC=C2 |

| Canonical SMILES | CN(CC(=O)O)C1=NC=NC(=C1)N2C=CC=C2 |

Introduction

Chemical Identity and Structural Properties

2-((6-(1H-Pyrrol-1-yl)pyrimidin-4-yl)(methyl)amino)acetic acid possesses distinctive structural characteristics that define its chemical behavior and potential applications. The compound's core structural elements include a pyrimidine ring substituted with a pyrrole group at position 6 and a methylamino acetic acid moiety at position 4.

Chemical Identifiers

The compound's chemical identity is recognized through multiple standardized identifiers as detailed in Table 1:

| Identifier Type | Value |

|---|---|

| CAS No. | 1706442-58-1 |

| Molecular Formula | C11H12N4O2 |

| Molecular Weight | 232.24 g/mol |

| IUPAC Name | 2-[methyl-(6-pyrrol-1-ylpyrimidin-4-yl)amino]acetic acid |

| Standard InChI | InChI=1S/C11H12N4O2/c1-14(7-11(16)17)9-6-10(13-8-12-9)15-4-2-3-5-15/h2-6,8H,7H2,1H3,(H,16,17) |

| Standard InChIKey | HSRQXBBBHXTGAO-UHFFFAOYSA-N |

| SMILES | CN(CC(=O)O)C1=NC=NC(=C1)N2C=CC=C2 |

| PubChem Compound | 99980307 |

Table 1: Chemical identifiers of 2-((6-(1H-Pyrrol-1-yl)pyrimidin-4-yl)(methyl)amino)acetic acid

Structural Features

The compound's structure combines several biologically relevant moieties:

-

Pyrimidine core - A six-membered heterocyclic ring with two nitrogen atoms at positions 1 and 3

-

Pyrrole substituent - A five-membered aromatic heterocycle connected to the pyrimidine at position 6

-

Methylaminoacetic acid group - An N-methylglycine moiety attached to position 4 of the pyrimidine ring

-

Carboxylic acid functional group - Provides acidic properties and potential for further derivatization

The structural arrangement creates a molecule with multiple potential hydrogen bond donors and acceptors, which may influence its biological interactions and pharmaceutical potential.

Physical and Chemical Properties

The physical and chemical properties of 2-((6-(1H-Pyrrol-1-yl)pyrimidin-4-yl)(methyl)amino)acetic acid directly influence its behavior in various chemical and biological systems.

Basic Physical Properties

The compound exists as a solid at standard temperature and pressure, with physical properties that can be summarized as follows:

| Property | Value/Description |

|---|---|

| Physical State | Solid |

| Color | Not specified in available data |

| Molecular Weight | 232.24 g/mol |

| Exact Mass | 232.0960 Da |

| Hydrogen Bond Donors | 1 (carboxylic acid OH) |

| Hydrogen Bond Acceptors | 6 (N and O atoms) |

Table 2: Physical properties of 2-((6-(1H-Pyrrol-1-yl)pyrimidin-4-yl)(methyl)amino)acetic acid

Synthesis Approaches

The synthesis of 2-((6-(1H-Pyrrol-1-yl)pyrimidin-4-yl)(methyl)amino)acetic acid can be approached through several potential strategies based on general heterocyclic synthesis principles.

Key Considerations in Synthesis

Several factors would need consideration in the synthesis planning:

-

Regioselectivity: Ensuring proper orientation of substituents on the pyrimidine ring

-

Protection strategies: Potentially protecting the carboxylic acid group during certain reaction steps

-

Reaction conditions: Optimizing temperature, solvent, and catalyst systems to favor desired transformations while minimizing side reactions

Research Status and Future Directions

Knowledge Gaps and Research Opportunities

Several research directions could enhance understanding of this compound:

-

Biological activity screening: Comprehensive screening against various biological targets to determine potential therapeutic applications

-

Structure-activity relationship studies: Systematic modification of key structural elements to optimize biological activity, including:

-

Variations in the substituents on the pyrrole ring

-

Modifications to the methylaminoacetic acid moiety

-

Introduction of additional substituents on the pyrimidine core

-

-

Synthesis optimization: Development of efficient, scalable synthetic routes with high regioselectivity and yield

-

Physicochemical characterization: Detailed studies of solubility, stability, and acid-base properties across various conditions

-

Formulation studies: Investigation of appropriate formulation strategies if pharmaceutical applications are identified

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume